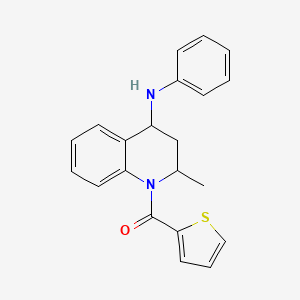![molecular formula C18H19ClN2OS B4959566 N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide, also known as BAY 11-7082, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BAY 11-7082 has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for future drug development.
作用機序
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 exerts its pharmacological effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell growth, and survival. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, oxidative stress, and pathogen-associated molecular patterns (PAMPs). Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences to induce the expression of target genes.
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. IκBα binds to NF-κB in the cytoplasm, preventing its translocation to the nucleus. Upon activation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce gene expression. N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 prevents the phosphorylation and degradation of IκBα, thereby inhibiting the activation of NF-κB.
Biochemical and Physiological Effects
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been found to exhibit various biochemical and physiological effects, including:
- Inhibition of NF-κB activation
- Inhibition of pro-inflammatory cytokine production
- Induction of apoptosis in cancer cells
- Enhancement of chemotherapy drug efficacy
- Protection of neurons from oxidative stress and inflammation-induced damage
- Inhibition of microglial activation
実験室実験の利点と制限
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has several advantages and limitations for lab experiments. Advantages include:
- Well-established synthesis method
- High purity and stability
- Exhibits potent anti-inflammatory and anti-cancer properties
- Exhibits neuroprotective effects
Limitations include:
- Limited solubility in water
- Potential off-target effects due to the inhibition of NF-κB, which is involved in various cellular processes
- Limited in vivo efficacy due to poor bioavailability and rapid metabolism
将来の方向性
For N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 research include:
- Development of more potent and selective NF-κB inhibitors
- Investigation of the efficacy of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 in combination with other drugs for cancer treatment
- Investigation of the potential use of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 for the treatment of neurodegenerative disorders
- Investigation of the potential use of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 for the treatment of autoimmune diseases
- Investigation of the potential use of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 for the prevention of chronic inflammation-associated diseases, such as cardiovascular disease and diabetes.
合成法
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting product is then reacted with N-butyl-4-aminobenzenethiol to form the intermediate product, N-{[(4-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide. This intermediate product is then further reacted with 2-ethylhexanoic anhydride to yield the final product, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082.
科学的研究の応用
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of cell growth, survival, and inflammation. By inhibiting NF-κB, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells and enhance the efficacy of chemotherapy drugs.
In inflammation research, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), by blocking the activation of NF-κB. This anti-inflammatory effect of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been demonstrated in various animal models of inflammation, including arthritis, colitis, and sepsis.
In neurodegenerative disorder research, N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been found to protect neurons from oxidative stress and inflammation-induced damage. N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide 11-7082 has been shown to inhibit the activation of microglia, immune cells in the brain that play a role in neuroinflammation and neurodegeneration.
特性
IUPAC Name |
N-[(4-butan-2-ylphenyl)carbamothioyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c1-3-12(2)13-6-10-16(11-7-13)20-18(23)21-17(22)14-4-8-15(19)9-5-14/h4-12H,3H2,1-2H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSXFFZTHCPQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(butan-2-yl)phenyl]carbamothioyl}-4-chlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)

![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
![methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)

![2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)


